Boc-L-ser(alloc)-OH dcha

Overview

Description

“Boc-L-ser(alloc)-OH dcha” is a chemical compound used in peptide synthesis . It is a white powder with a molecular formula of C24H29NO7.C12H23N .

Synthesis Analysis

The synthesis of Boc-L-serine involves mixing L-serine with an aqueous solution of either sodium carbonate or sodium hydrogen carbonate, then adding (Boc)2O in batches. By controlling the reaction conditions, Boc-L-serine can be obtained with high yield .Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid . The InChI Key is FHOAKXBXYSJBGX-MLHKIVSYNA-N .Physical And Chemical Properties Analysis

“Boc-L-ser(alloc)-OH dcha” is a white powder with a specific optical rotation of -7° to -8° (20°C, 589 nm) (c=2, H2O) . It has a water content of 7.5 to 8.0% (K.F.) .Scientific Research Applications

Peptide Synthesis Enhancements

Research has demonstrated the utility of Boc-protected serine derivatives, including Boc-L-ser(alloc)-OH, in peptide synthesis. For instance, stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids, including unprotected serine and glutamic acid, to introduce -amino protecting groups. This process yields Fmoc-, Boc-, and Alloc-protected amino acids free of dipeptide and tripeptide impurities, showcasing high purity and efficiency in peptide synthesis Ibrahim et al., 2011.

Material Science Applications

In material science, Boc-protected serine derivatives have been used to synthesize organic/inorganic hybrid materials. One study focused on the synthesis of nanosized silica gel hybrids through the reaction between silanol groups of silica and specific reactants, followed by acylation with N-Boc-Ser(OH)OH. These hybrids showed improved friction performance compared to pure silica materials, indicating their potential in reducing friction in various applications Kaminski et al., 2006.

Glycoconjugate Construction

Boc-L-ser(alloc)-OH dcha is also instrumental in the construction of glycoconjugates on solid supports. The synthesis of an orthogonally protected building block for the preparation of triantennary peptide glycoclusters on a solid support involves the removal of amino protections in a specific order, showcasing the compound's versatility in complex synthesis processes Katajisto et al., 2002.

Enzyme Inhibition Studies

Dynamic combinatorial chemistry (DCC) leverages reversible reactions for identifying biomacromolecule ligands. Research involving boronic acids and alcohols in enzyme inhibition, with α-chymotrypsin as a model system, indicates a potential avenue for the application of Boc-L-ser(alloc)-OH dcha derivatives in designing inhibitors that form reversible boronate esters, providing a novel approach to enzyme inhibition Leung et al., 2011.

Thermal Chemiluminescence in Analytical Chemistry

In analytical chemistry, the thermal chemiluminescence properties of amino acid salts, including those related to serine, have been explored. This research suggests that derivatives such as Boc-L-ser(alloc)-OH dcha could play a role in identifying the presence of electron-donating or withdrawing groups in chemiluminescent molecules, expanding the scope of analytical applications Yamada et al., 2012.

Future Directions

The method for preparing Boc-L-serine is low in cost, simple and convenient, safe to operate, and causes little pollution. It also has a high yield, making it easy to achieve industrial production . This suggests that there could be potential for further optimization and industrial application of this method in the future.

properties

IUPAC Name |

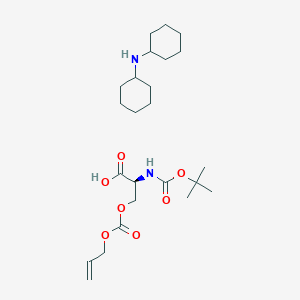

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO7.C12H23N/c1-5-6-18-11(17)19-7-8(9(14)15)13-10(16)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMWBFWFDBHIJD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)

![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)

![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)

![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)

![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)